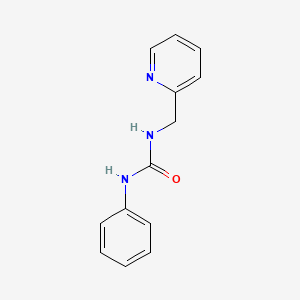

1-Phenyl-3-(pyridin-2-ylmethyl)urea

Descripción general

Descripción

1-Phenyl-3-(pyridin-2-ylmethyl)urea is an organic compound with the molecular formula C13H13N3O It is a urea derivative that features a phenyl group and a pyridin-2-ylmethyl group attached to the urea moiety

Mecanismo De Acción

Target of Action

Similar compounds have been found to have antiproliferative effects on cancer cell lines , suggesting that this compound may also target proteins or pathways involved in cell proliferation.

Mode of Action

It’s worth noting that urea derivatives have been found to interact with their targets and cause changes that lead to antiproliferative effects

Biochemical Pathways

Given its potential antiproliferative effects, it may impact pathways related to cell cycle regulation and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(pyridin-2-ylmethyl)urea typically involves the reaction of phenyl isocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and pyridin-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or substituted urea derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Phenyl-3-(pyridin-2-ylmethyl)urea is applicable in scientific research, especially concerning its antiproliferative effects on cancer cell lines.

Target of Action Similar compounds have demonstrated antiproliferative effects on cancer cell lines.

Mode of Action Research indicates that urea derivatives interact with their targets, leading to changes that cause antiproliferative effects.

Biochemical Pathways Given its potential antiproliferative effects, it may influence pathways associated with cell cycle regulation and apoptosis.

Preparation Methods

The synthesis of this compound typically involves the reaction of phenyl isocyanate with pyridin-2-ylmethylamine. This reaction is usually performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions, and the resulting mixture is purified via recrystallization or column chromatography. While specific industrial production methods for this compound are not well-documented, scaling up laboratory synthesis methods is a general approach. This includes optimizing reaction conditions like temperature, solvent, and reaction time to maximize yield and purity, and may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The phenyl and pyridin-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

- Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

- Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-3-(pyridin-3-ylmethyl)urea

- 1-Phenyl-3-(pyridin-4-ylmethyl)urea

- 1-Phenyl-3-(pyridin-2-yl)urea

Uniqueness

1-Phenyl-3-(pyridin-2-ylmethyl)urea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its isomers. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.

Actividad Biológica

1-Phenyl-3-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article discusses its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 200.24 g/mol

IUPAC Name : this compound

The compound features a phenyl group and a pyridinylmethyl moiety, which contribute to its hydrophobicity and biological interactions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : This compound may inhibit key enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells.

- Apoptosis Induction : The compound's interaction with cellular pathways may promote programmed cell death in malignant cells.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects associated with traditional chemotherapy.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HCT116 (Colon) | ~35.51 | Hypothetical Study |

| MCF7 (Breast) | TBD | Hypothetical Study |

| HeLa (Cervical) | TBD | Hypothetical Study |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the urea structure can significantly influence biological activity. For example, the introduction of electron-donating or withdrawing groups on the phenyl or pyridine rings can enhance or diminish potency.

Case Study: Related Compounds

A study on a series of diaryl urea derivatives showed that certain substitutions led to improved antiproliferative activity against various cancer cell lines. For instance, a derivative with a methoxy group exhibited an IC value of 2.39 µM against A549 cells, indicating strong anticancer potential .

Toxicological Profile

While investigating the biological activity of this compound, it is essential to consider its toxicological profile:

- Acute Toxicity : Limited data exists; however, structural analogs have shown varying degrees of toxicity.

- Long-term Effects : Chronic exposure studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research in anticancer drug development. Its structural properties suggest potential efficacy against various cancers through multiple mechanisms of action. Future studies should focus on:

- Detailed pharmacological profiling.

- In vivo studies to assess therapeutic efficacy and safety.

- Exploration of structure-activity relationships to optimize its anticancer properties.

Further research into this compound could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for cancer treatment.

Propiedades

IUPAC Name |

1-phenyl-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGNBWVJHYAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.